molecular formula C14H8O6 B184003 1,4,5,8-Tetrahydroxyanthraquinone CAS No. 81-60-7

1,4,5,8-Tetrahydroxyanthraquinone

Cat. No. B184003
CAS RN: 81-60-7
M. Wt: 272.21 g/mol
InChI Key: SOGCSKLTQHBFLP-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydroxyanthraquinone, also known as 1,4,5,8-Tetrahydroxy-9,10-Anthracenedione, is an organic compound with the molecular formula C14H8O6 . It is derived from 9,10-anthraquinone by replacing four hydrogen atoms with hydroxyl groups . This compound is used in preparing electrode material of Lithium ion batteries .


Synthesis Analysis

The synthesis of 1,4,5,8-Tetrahydroxyanthraquinone involves several steps. One method involves treating anthraquinones successively with potassium phenolate, a nitrating agent, sodium sulfide, and sodium hydrosulfite . Another method involves the nitration of chrysazin, followed by treatment with an alkaline solution of sodium hydrosulfite .


Molecular Structure Analysis

The molecular structure of 1,4,5,8-Tetrahydroxyanthraquinone is characterized by its molecular formula C14H8O6. It has an average mass of 272.210 Da and a monoisotopic mass of 272.032074 Da . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,4,5,8-Tetrahydroxyanthraquinone is involved in various chemical reactions. For instance, it is readily oxidized . It also serves as a colorimetric reagent for inorganic cations .


Physical And Chemical Properties Analysis

1,4,5,8-Tetrahydroxyanthraquinone has a density of 1.8±0.1 g/cm3, a boiling point of 554.8±45.0 °C at 760 mmHg, and a flash point of 303.4±25.2 °C . It has 6 H bond acceptors, 4 H bond donors, and no freely rotating bonds .

Scientific Research Applications

Anticancer Properties

1,4,5,8-Tetrahydroxyanthraquinone and its derivatives have shown promising anticancer properties. A study highlighted the synthesis and characterization of a compound derived from 1,4,5,8-tetrahydroxyanthraquinone, demonstrating its potential as an anticancer agent due to its greater cytotoxicity compared to existing drugs like mitoxantrone or adriamycin, especially in human breast cancer cell lines (Ishmael & Adelsteinsson, 2014). Another research focused on the synthesis of 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, considering them as intermediates for anticancer drugs, and evaluating their in vitro anticancer activities (Bao Xiu-rong, 2009).

Synthesis and Characterization

Improvements in the synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone, a derivative of 1,4,5,8-tetrahydroxyanthraquinone, were described, highlighting a more efficient and scalable method (Chang & Cheng, 1995). Another study developed an efficient synthesis method for an anthraquinone derivative, 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone (AQ4), showcasing its potential as an antitumor agent (Z. Chang-song, 2007).

Antimicrobial and Antibacterial Activity

Research on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives highlighted their antimicrobial and antibacterial activities against various pathogenic bacteria, indicating their potential use in this field (Nurbayti et al., 2022).

Photopolymerization and Photoinitiation

A study explored the use of multihydroxy-anthraquinone derivatives, including 1,2,5,8-tetrahydroxyanthraquinone, as photoinitiators in photopolymerization reactions under green LED light, demonstrating their versatility in various photopolymerization processes (Zhang et al., 2018).

Physicochemical Properties and Stability

The physicochemical properties and stability of anthralin, a derivative of 1,4,5,8-tetrahydroxyanthraquinone, were investigated in model systems, providing insights into its binding properties and stability, particularly in relation to human serum albumin and DNA (Sa E Melo et al., 1983).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for 1,4,5,8-Tetrahydroxyanthraquinone are not mentioned in the search results, it is worth noting that anthraquinones and their derivatives have been studied for a variety of biological properties such as enzyme inhibition, antibacterial, antifungal, antiviral, antitubercular, cytotoxic, anti-inflammatory, antifouling, and antioxidant activities . This suggests potential future research directions in these areas.

properties

IUPAC Name

1,4,5,8-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGCSKLTQHBFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230843
Record name 1,4,5,8-Tetrahydroxyanthraquinone
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Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,8-Tetrahydroxyanthraquinone

CAS RN

81-60-7
Record name 1,4,5,8-Tetrahydroxy-9,10-anthracenedione
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Record name 1,4,5,8-Tetrahydroxyanthraquinone
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Record name 81-60-7
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Record name 1,4,5,8-Tetrahydroxyanthraquinone
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Record name 1,4,5,8-tetrahydroxyanthraquinone
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Record name 1,4,5,8-TETRAHYDROXYANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
H Raistrick, R Robinson, AR Todd - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… product closely resembles 1:4:5:8tetrahydroxyanthraquinone as describedby Fischer and … ating pure 2-methyl-1: 4: 5: 8-tetrahydroxyanthraquinone with acetic anhydride and a trace …
Number of citations: 46 www.ncbi.nlm.nih.gov
VY Fain, BE Zaitsev, MA Ryabov - Russian journal of general chemistry, 2006 - Springer
4,5,8-Tetrahydroxy-9,10-anthraquinone and its alkyl derivatives exist as equilibrium mixtures of prototropic tautomers and rotational isomers differing in the mode of intramolecular …
Number of citations: 6 link.springer.com
PG Marshall - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… The leucocompound of 1 : 4 : 5 : 8-tetrahydroxyanthraquinone was, however, obtained in good yield by boiling diaminoanthrarufin in alkaline solution with sodium hyposulphite, and this …
Number of citations: 6 pubs.rsc.org
MG Johnson, H Kiyokawa, S Tani, J Koyama… - Bioorganic & Medicinal …, 1997 - Elsevier
1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione (3) was synthesized in this laboratory and was found to be a potent antitumor agent. Derivatives of this compound containing …
Number of citations: 51 www.sciencedirect.com
EJC Brew, RH Thomason - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The roots of H. excelsum contain rubiadin and its 1-methyl ether, lucidin, nordamnacanthal, damnacanthal, 2-benzylxanthopurpurin, anthragallol, 6-methylalizarin, soranjidiol, and …
Number of citations: 17 pubs.rsc.org
YENBRHT OLAN, MS AKTiViTELERINiN - researchgate.net
Oncologj'Institute, Istanbul University, Istanbul/Turkey• l, 4-Bis [2-(2-hidroksiethilamino) etilamino] 5, 3-dihidroksi antrakinon dihidroklorid (mitoksantron) ve l, 4-bis [etilendiamino]-5, 8-…
Number of citations: 2 www.researchgate.net
P Chang, CC Cheng - Synthetic communications, 1995 - Taylor & Francis
Leuco-1,4,5,8-tetrahydroxyanthraquinone was prepared from chrysazin by nitration and reduction with iron powder, followed by treatment with sodium hydrosulfite in alkaline solution. …
Number of citations: 12 www.tandfonline.com
A Furuta, M Tsubuki, M Endoh, T Miyamoto… - International journal of …, 2015 - mdpi.com
Hepatitis C virus (HCV) is an important etiological agent of severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HCV genome encodes nonstructural protein 3 (…
Number of citations: 24 www.mdpi.com
H Raistrick, R Robinson, DE White - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
IN a recent series of communications from these laboratories we have recorded the isolation from the dried mycelium of several different species of Helminthosporium, when grown on a …
Number of citations: 47 www.ncbi.nlm.nih.gov
S Norvez, FG Tournilhac, P Bassoul… - Chemistry of …, 2001 - ACS Publications
The derivatives of anthraquinone, AQ n , and anthracene, A n , substituted with four alkoxy chains H 2 n +1 C n O (4 ≤ n even ≤ 14) in the 1, 4, 5, and 8 positions were synthesized. All …
Number of citations: 47 pubs.acs.org

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